molecular formula C12H3Br7O B3061090 Heptabromodiphenyl ether CAS No. 446255-20-5

Heptabromodiphenyl ether

Cat. No. B3061090
M. Wt: 722.5 g/mol
InChI Key: NLBLNZDNOSSGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptabromodiphenyl ether belongs to a group of chemicals classified as polybrominated diphenyl ethers (PBDEs). These substances are artificial chemicals that have been used primarily in a variety of products as flame retardants such as foam-based products, clothing, and electrical equipment .


Synthesis Analysis

Hexabromodiphenyl ether and heptabromodiphenyl ether are primary constituents of marketed octabromodiphenyl ether . The primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers .


Molecular Structure Analysis

The molecular structure of Heptabromodiphenyl ether is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Heptabromodiphenyl ether is known for its significant persistence, potential for bioaccumulation, involvement in food web biomagnification, and long-range transport .

Scientific Research Applications

Flame Retardant Exposure in Occupational Settings

  • Context : Heptabromodiphenyl ether, as a component of polybrominated diphenyl ethers (PBDEs), has been extensively studied for its role as a flame retardant in various settings. Research has shown that workers in certain environments, such as electronics dismantling plants, are exposed to higher levels of PBDEs, including heptabromodiphenyl ether, compared to control groups like hospital cleaners (Sjödin et al., 1999).

Environmental and Human Health Implications

  • Biological Effects : Studies have also focused on the broader biological effects of PBDEs, including heptabromodiphenyl ether. These effects span across various systems in the human body, like the nervous system, reproductive system, and endocrine system. The increasing levels of PBDEs in the environment and their accumulation in organisms and humans have raised concerns about potential health risks (Zhao Hai-zhou, 2011).

Leaching Characteristics

  • Leaching from Plastics : Research has delved into the leaching characteristics of PBDEs from flame-retardant plastics. This is particularly relevant for understanding the environmental contamination and behavior of these compounds. Studies have found that PBDE concentrations in leachates can be enhanced by certain solvents, indicating a potential route through which these compounds enter the environment (Yongjin Kim et al., 2006).

Synthesis and Characterization

  • Chemical Synthesis : The synthesis and characterization of PBDE congeners, including heptabromodiphenyl ether, are crucial for understanding their physical and chemical properties. This knowledge is essential for assessing environmental behavior and potential health impacts. Research has focused on synthesizing various PBDE congeners and analyzing their properties (G. Marsh et al., 1999).

Debromination and Environmental Fate

  • Metabolic and Environmental Transformations : Studies have investigated the debromination and metabolic transformation of heptabromodiphenyl ether and other PBDE congeners. This research is critical for understanding the environmental fate and potential toxicity of these compounds in different ecosystems (H. Stapleton et al., 2004).

Safety And Hazards

Levels of certain hexa- and heptabromodiphenyl ether components of the c-octaBDE are detected in the environment. These have toxic properties and have been shown to be persistent and bioaccumulative .

Future Directions

Given the presence of significant stocks of BDEs estimated to exist in articles in use and in the waste stream in developing countries, the lack of capacity to ensure the environmentally sound management of waste that may contain BDEs remains a major impediment to progress in their elimination .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLNZDNOSSGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

2.6 @ 20 °C
Details WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994)
Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Heptabromodiphenyl ether

CAS RN

446255-20-5, 68928-80-3
Record name 2,2',3,3',4,5,6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis-, heptabromo deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl ether, heptabromo derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7XAX4OX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

70-150 °C (decomposition)
Details WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994)
Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
Heptabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
Heptabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
Heptabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
Heptabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
Heptabromodiphenyl ether

Citations

For This Compound
928
Citations
I Hua, N Kang, CT Jafvert… - … and Chemistry: An …, 2003 - Wiley Online Library
… The investigators observed formation of nona-, octa-, and heptabromodiphenyl ether congeners over time with solar illumination of contaminated sand. However, the specific congeners …
Number of citations: 122 setac.onlinelibrary.wiley.com
A Rydén, G Nestor, K Jakobsson, G Marsh - Chemosphere, 2012 - Elsevier
… ether, 3′-hydroxy-2,2′,4,4′,5,6′-hexabromodiphenyl ether, 3-hydroxy-2,2′,4,4′,5,5′-hexabromodiphenyl ether and 4-hydroxy-2,2′,3,4′,5,5′,6-heptabromodiphenyl ether. …
Number of citations: 19 www.sciencedirect.com
AC Gerecke, PC Hartmann, NV Heeb… - … science & technology, 2005 - ACS Publications
… Tri- to heptabromodiphenyl ether congeners that are contained in technical PentaBDE and OctaBDE mixtures have been frequently found in biota, whereas BDE-209, being the …
Number of citations: 473 pubs.acs.org
J Peltola - 2001 - books.google.com
Nordic Environmental Co-operation Environmental co-operation is aimed at contributing to the improvement of the environment and forestall problems in the Nordic countries as well as …
Number of citations: 30 books.google.com
S Rayne, P Wan, M Ikonomou - Environment international, 2006 - Elsevier
… each of 13 C-labelled 2,4,4′-tribromodiphenyl ether ( 13 C-BDE28), 2,2′,4,4′,5,6′-hexabromodiphenyl ether ( 13 C-BDE154), and 2,2′,3,4,4′,5′,6-heptabromodiphenyl ether ( …
Number of citations: 90 www.sciencedirect.com
D Teclechiel, A Christiansson… - … science & technology, 2007 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are additive brominated flame retardants (BFRs), which have become widespread pollutants in abiotic and biotic environments including man. …
Number of citations: 22 pubs.acs.org
H Viberg, N Johansson, A Fredriksson… - Toxicological …, 2006 - academic.oup.com
… ,5,5′,6-nonabromodiphenyl ether (PBDE 206), 2,2′,3,4,4′,5,5′,6-octabromodiphenyl ether (PBDE 203), and to a minor extent also 2,2′,3,4,4′,5′,6′-heptabromodiphenyl ether …
Number of citations: 238 academic.oup.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
E Braekevelt, SA Tittlemier, GT Tomy - Chemosphere, 2003 - Elsevier
… (BDE-100); 2,2 ′ ,4,4 ′ ,5,5 ′ -hexabromodiphenyl ether (BDE-153); 2,2 ′ ,4,4 ′ ,5,6 ′ -hexabromodiphenyl ether (BDE-154); 2,2 ′ ,3,4,4 ′ ,5 ′ ,6-heptabromodiphenyl ether (…
Number of citations: 414 www.sciencedirect.com
D Teclechiel, M Sundström, G Marsh - Chemosphere, 2009 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) which have become widespread environmental pollutants due to their persistence and …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.